

An In-depth Technical Guide to (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Isomenthone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-Isomenthone**, a naturally occurring monoterpene with significant potential in various scientific and pharmaceutical applications. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its role in cellular signaling pathways.

Chemical Identity and Synonyms

(-)-Isomenthone is the levorotatory enantiomer of isomenthone. While a specific CAS number for **(-)-Isomenthone** is not consistently used in literature, the racemic mixture, (±)-Isomenthone, is identified by CAS Number 491-07-6.[1][2][3][4] It is crucial for researchers to characterize the specific enantiomer used in their studies, as biological activities can differ between stereoisomers.

A comprehensive list of synonyms for Isomenthone isomers is provided in the table below.



Synonym	Isomer
cis-p-Menthan-3-one	(±)-Isomenthone
(2R,5R)-rel-5-Methyl-2-(1- methylethyl)cyclohexanone	(±)-Isomenthone
Iso Menthone	General
dl-Isomenthone	(±)-Isomenthone
(1S,4S)-(-)-p-Menthan-3-one	(-)-Isomenthone
(2S,5S)-2-Isopropyl-5-methylcyclohexanone	(-)-Isomenthone
d-Isomenthone	(+)-Isomenthone
(1R,4R)-p-Menthan-3-one	(+)-Isomenthone
(2R,5R)-5-Methyl-2-(1- methylethyl)cyclohexanone	(+)-Isomenthone

Physicochemical Properties

The following table summarizes the key physicochemical properties of Isomenthone. The data primarily pertains to the racemic mixture, as properties such as boiling point and density are not significantly affected by stereoisomerism. The optical rotation, however, is specific to each enantiomer.



Property	Value	Reference
Molecular Formula	C10H18O	[1][2]
Molecular Weight	154.25 g/mol	[1][5]
Appearance	Colorless to pale yellow liquid	[5]
Odor	Minty, herbaceous	[3]
Boiling Point	205-208 °C at 760 mmHg	[5]
Density	0.896 - 0.909 g/cm³ at 25 °C	[3][6]
Refractive Index	1.448 - 1.458 at 20 °C	[3][6]
Flash Point	79 °C (174 °F)	[6]
Optical Rotation for (+)- Isomenthone	+38° to +69°	[3][6]

Synthesis and Experimental Protocols

(-)-Isomenthone can be obtained through several synthetic routes, including the isomerization of (-)-menthone. Below is a representative experimental protocol for the acid-catalyzed isomerization of (-)-menthone, which yields an equilibrium mixture containing (+)-isomenthone. A similar principle can be applied to obtain **(-)-isomenthone** from (+)-menthone.

Experimental Protocol: Acid-Catalyzed Isomerization of (-)-Menthone

This protocol is adapted from established methods for the isomerization of menthone.[7][8]

Materials:

- (-)-Menthone
- Glacial acetic acid
- · Concentrated hydrochloric acid



- · Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Gas chromatograph (GC) with a chiral column

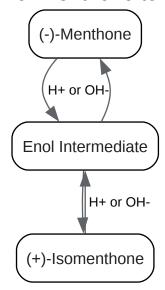
Procedure:

- Reaction Setup: In a round-bottom flask, a solution of (-)-menthone in glacial acetic acid is prepared.
- Catalyst Addition: A catalytic amount of concentrated hydrochloric acid is carefully added to the solution.
- Reaction: The mixture is refluxed for a specified period (e.g., 2 hours) to allow the
 isomerization to reach equilibrium. The progress of the reaction can be monitored by taking
 aliquots at different time intervals.
- Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.
- Neutralization: The organic layer is washed with water and then with a saturated sodium bicarbonate solution until the effervescence ceases.
- Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Analysis: The composition of the resulting mixture of (-)-menthone and (+)-isomenthone is determined by gas chromatography using a chiral column to separate the stereoisomers.



Synthesis Pathway Diagram

Isomerization of Menthone to Isomenthone



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Caption: Acid or base-catalyzed isomerization of menthone to isomenthone via an enol intermediate.

Biological Activity and Signaling Pathways

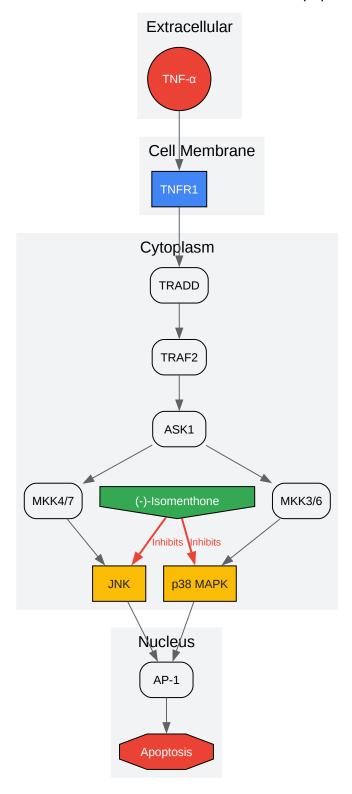
Recent studies have highlighted the cytoprotective effects of isomenthone. Specifically, it has been shown to protect human dermal fibroblasts from apoptosis induced by Tumor Necrosis Factor-alpha (TNF-α).[9] This protective mechanism involves the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[9]

Signaling Pathway of Isomenthone's Cytoprotective Effect

The following diagram illustrates the proposed mechanism by which isomenthone inhibits TNF- α -induced apoptosis.



Isomenthone's Inhibition of TNF- α Induced Apoptosis



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Caption: **(-)-Isomenthone** inhibits TNF- α -induced apoptosis by blocking JNK and p38 MAPK pathways.

Applications in Drug Development

The biological activities of **(-)-Isomenthone** suggest its potential in several areas of drug development:

- Anti-inflammatory Agent: Its ability to modulate key inflammatory signaling pathways makes
 it a candidate for the development of treatments for inflammatory skin conditions.
- Antimicrobial and Antifungal Agent: Isomenthone has demonstrated efficacy against various pathogens, suggesting its use in developing new antimicrobial therapies.
- Neuroprotective Agent: The modulation of MAPK pathways, which are implicated in neurodegenerative diseases, warrants further investigation into the neuroprotective potential of (-)-Isomenthone.

Conclusion

(-)-Isomenthone is a promising natural compound with well-defined chemical properties and significant biological activities. Its cytoprotective effects, mediated through the inhibition of JNK and p38 MAPK signaling, present a compelling case for its further investigation in the context of drug discovery and development. The synthetic accessibility and the potential for stereoselective synthesis further enhance its appeal as a lead compound for therapeutic applications. Future research should focus on elucidating the precise molecular interactions of (-)-Isomenthone with its biological targets and on evaluating its efficacy and safety in preclinical models.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Isomenthone].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049636#isomenthone-cas-number-and-synonyms]

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